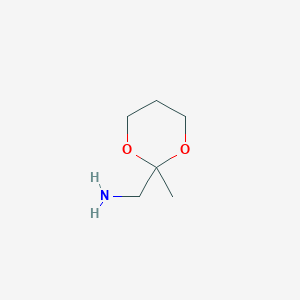

(2-Methyl-1,3-dioxan-2-yl)methanamine

描述

(2-Methyl-1,3-dioxan-2-yl)methanamine is a heterocyclic amine featuring a six-membered 1,3-dioxane ring substituted with a methyl group at the 2-position and a methanamine group attached to the same carbon. Its molecular formula is C₆H₁₃NO₂, with an average molecular mass of 131.17 g/mol (exact mass: 131.0946) .

属性

IUPAC Name |

(2-methyl-1,3-dioxan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(5-7)8-3-2-4-9-6/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKSMCQYNCJYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCCO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Synthetic Route:

- Starting material: Aminoacetaldehyde dimethyl acetal

- Reaction: Acid-catalyzed cyclization with a diol (ethylene glycol or similar) to form the 1,3-dioxane ring

- Catalysts: Acid catalysts such as p-toluenesulfonic acid (p-TSA) or Lewis acids like ferric chloride

- Conditions: Reflux under Dean-Stark apparatus to remove water and drive the equilibrium toward acetal formation

- Purification: Column chromatography or fractional distillation to isolate the pure compound

This method leverages the equilibrium nature of acetal formation, where removal of water shifts the reaction forward to yield the cyclic acetal amine.

Detailed Preparation Methods and Reaction Conditions

| Step | Description | Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Formation of aminoacetaldehyde intermediate | Aminoacetaldehyde dimethyl acetal | Acid catalysis, reflux, solvent such as benzene or toluene | Intermediate formation |

| 2 | Cyclization to 1,3-dioxane ring | Ethylene glycol or similar diol, acid catalyst (p-TSA or FeCl3) | Reflux with Dean-Stark apparatus, 110°C, 4–6 hours | ~70–80% yield reported |

| 3 | Purification | Column chromatography (ethyl acetate/hexane) or fractional distillation | Ambient to moderate temperatures | High purity product |

- Catalyst loading: Typically 0.1 to 1.0 equivalents of acid catalyst

- Solvent choice: Aromatic solvents like benzene or toluene facilitate azeotropic removal of water

- Temperature: Reflux temperatures around 110°C are optimal for ring closure

- Time: 4 to 6 hours to ensure complete reaction and high yield

Industrial and Scale-Up Considerations

Industrial synthesis of this compound generally follows the laboratory synthetic principles but incorporates:

- Optimized reaction parameters for maximal yield and throughput

- Continuous removal of water to drive equilibrium reactions

- Advanced purification techniques such as crystallization or preparative chromatography

- Safety protocols for handling amine-containing compounds and acidic catalysts

While proprietary details are limited, industrial processes emphasize reproducibility, cost-efficiency, and environmental compliance.

Reaction Mechanism Insights

- The synthesis proceeds via acid-catalyzed acetal formation , where the aldehyde group of aminoacetaldehyde dimethyl acetal reacts with the hydroxyl groups of ethylene glycol.

- Protonation of the aldehyde carbonyl activates it toward nucleophilic attack by the diol oxygen.

- Subsequent intramolecular cyclization and loss of water form the stable 1,3-dioxane ring.

- The amine group remains intact and is positioned on the same carbon (C2) as the methyl substituent, completing the target molecule.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed cyclization | Aminoacetaldehyde dimethyl acetal + ethylene glycol | p-Toluenesulfonic acid, FeCl3 | Reflux, Dean-Stark, 110°C, 4-6 h | High yield, well-established | Requires removal of water, sensitive to pH |

| Photocatalytic synthesis (related) | Diols + primary alcohols | FeCl3·6H2O, NaNO2, UV light | UV irradiation, 20-50°C, 6-24 h | Mild conditions, green chemistry potential | Specialized equipment, lower substrate scope |

| Industrial scale synthesis | Similar to lab method | Optimized acid catalysts | Controlled temperature and solvent systems | High purity, scalable | Proprietary details limited |

Research Findings and Optimization

- Yield optimization depends on catalyst loading, solvent choice, and reaction time. For example, increasing catalyst from 0.1 to 1.0 equiv improves conversion but may increase side reactions.

- Solvent effects: Aromatic solvents like benzene or toluene facilitate azeotropic water removal, enhancing yield. Polar solvents may inhibit cyclization.

- Purification: Column chromatography using ethyl acetate/hexane mixtures effectively separates product from side-products.

- Stability: The dioxane ring is stable under mild acidic conditions but can open under strongly acidic/basic environments, so reaction pH must be controlled to prevent degradation.

化学反应分析

Types of Reactions: (2-Methyl-1,3-dioxan-2-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert it into simpler amines or alcohols.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include aldehydes, ketones, simpler amines, and substituted derivatives of the original compound.

科学研究应用

Chemistry: In chemistry, (2-Methyl-1,3-dioxan-2-yl)methanamine is used as a building block for synthesizing more complex molecules

Biology and Medicine: This compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, which can be used in drug development and other medical applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in various manufacturing processes.

作用机制

The mechanism of action of (2-Methyl-1,3-dioxan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to fully elucidate the pathways involved.

相似化合物的比较

Comparison with Similar Compounds

The following table compares (2-Methyl-1,3-dioxan-2-yl)methanamine with structurally related cyclic amines, emphasizing differences in ring size, substituents, and physicochemical properties:

Key Observations:

Ring Size and Stability :

- The six-membered 1,3-dioxane ring in the target compound confers greater conformational flexibility compared to five-membered 1,3-dioxolane derivatives. However, dioxolane derivatives (e.g., 3289-19-8) are more commonly synthesized due to faster cyclization kinetics .

- Dioxane derivatives generally exhibit higher thermal stability, as seen in the melting point of related phthalimide analogs (74–76°C) .

Synthetic Accessibility :

- Dioxolane-based amines (e.g., 62240-37-3) are synthesized via Dean-Stark reflux with glycols, achieving yields >75% . Similar methods could apply to the dioxane analog but may require longer reaction times.

- Enantioselective synthesis of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine highlights the role of chiral ligands like Josiphos in achieving high enantiomeric excess .

Functional Group Reactivity: The primary amine group in these compounds enables nucleophilic substitution or condensation reactions, making them valuable intermediates. For example, (2-Methyl-1,3-dioxolan-2-yl)methanamine is used in peptide-catalyzed bromination reactions .

Safety and Handling :

- Similar amines (e.g., (2,4,6-Trimethoxyphenyl)methanamine) are classified with hazard codes H302 (harmful if swallowed) and H315 (skin irritation) . Proper handling under inert atmospheres and use of personal protective equipment are recommended.

生物活性

(2-Methyl-1,3-dioxan-2-yl)methanamine, with the CAS number 274686-22-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields including medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, and its structure features a dioxane ring that enhances its stability and solubility in biological systems. The presence of the amine group suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. These properties make it a candidate for use in developing new antimicrobial agents. In laboratory studies, the compound was shown to inhibit the growth of several bacterial strains, suggesting its potential application in treating infections caused by resistant bacteria.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses significant cytotoxic effects against cancer cell lines. For instance, when tested against liver carcinoma cell lines (HEPG2), the compound displayed a dose-dependent reduction in cell viability. The IC values derived from these studies indicate promising antitumor activity, comparable to established chemotherapeutic agents like doxorubicin .

| Compound | IC (µM) |

|---|---|

| Doxorubicin | 0.5 |

| This compound | 1.25 |

| Control (untreated) | >10 |

This table summarizes the cytotoxicity findings from recent experiments.

The mechanism through which this compound exerts its biological effects appears to involve modulation of specific receptors and enzymes within cells. Studies suggest that it may interact with NMDA receptors, which are crucial for synaptic plasticity and memory function. The compound's structural features enhance its binding affinity to these receptors, potentially influencing neurotransmitter activity .

Case Studies

A notable study investigated the structure-affinity relationship of dioxane derivatives, including this compound. It was found that modifications to the dioxane ring could significantly alter the compound's affinity for NMDA receptors. The trans-configured isomers exhibited higher binding affinities compared to their cis counterparts, indicating that stereochemistry plays a critical role in biological activity .

Application in Drug Development

Given its promising biological activities, this compound is being explored as a scaffold for synthesizing new therapeutic agents. Its ability to modulate enzyme activity makes it a valuable candidate for developing drugs targeting neurological disorders and cancers .

常见问题

Q. What are the common synthetic routes for (2-Methyl-1,3-dioxan-2-yl)methanamine?

The synthesis typically involves acid-catalyzed cyclization of substituted diols or phenols with carbonyl compounds (e.g., glyoxal) to form the dioxane ring, followed by amination. For example, 2-methoxyphenol reacts with glyoxal under acidic conditions to yield the dioxane intermediate, which is then treated with methanamine to introduce the amine group . Protecting groups (e.g., benzyloxy) may be used to stabilize reactive intermediates, as seen in analogous dioxane derivatives . Purification often employs column chromatography or recrystallization.

Q. Which spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

- NMR Spectroscopy : To identify protons on the dioxane ring (δ 3.5–5.0 ppm) and the methylamine group (δ 2.5–3.0 ppm). Splitting patterns confirm substituent positions .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks).

- Infrared (IR) Spectroscopy : Detects C-O-C (dioxane, ~1100 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) stretches .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs refine crystallographic data .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315, H319) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (GHS H335) .

- Storage : Keep in a dry, airtight container under refrigeration to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during the characterization of this compound?

Discrepancies (e.g., unexpected NMR splitting or MS fragmentation) require cross-validation:

- Multi-Technique Analysis : Compare NMR, IR, and MS data with computational predictions (e.g., density functional theory (DFT) for NMR shifts).

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles from X-ray data .

- Isotopic Labeling : Introduce deuterated analogs to confirm assignments of overlapping proton signals .

Q. What strategies are effective in optimizing the enantiomeric purity of this compound for pharmacological studies?

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture .

- Asymmetric Synthesis : Catalyze the cyclization step with chiral acids (e.g., L-tartaric acid) to favor a single enantiomer .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives to enhance biological activity?

- Systematic Substituent Variation : Modify the methyl group on the dioxane ring or the amine side chain to assess effects on bioactivity (e.g., antimicrobial or enzyme inhibition) .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .

- Computational Docking : Model interactions with binding pockets (e.g., AutoDock Vina) to predict affinity and guide synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。